1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt

Catalog No.
S15694873
CAS No.
1373168-73-0
M.F
C38H78NO10P
M. Wt
740.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycer...

CAS Number

1373168-73-0

Product Name

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt

IUPAC Name

azanium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate

Molecular Formula

C38H78NO10P

Molecular Weight

740.0 g/mol

InChI

InChI=1S/C38H75O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44);1H3/t35?,36-;/m1./s1

InChI Key

KSVUSCAQEBSOIJ-ODZMYOIVSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[NH4+]

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[NH4+]

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is a phospholipid compound widely utilized in biochemical and biophysical research. This compound consists of a glycerol backbone esterified with two palmitic acid chains at the sn-1 and sn-2 positions, and a phosphate group attached to the sn-3 position. The ammonium salt form enhances its solubility in aqueous environments, making it particularly useful in various biological applications. The molecular formula for this compound is C38H78NO10P, with a molecular weight of approximately 740.01 g/mol .

The chemical behavior of 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt can be characterized by its ability to undergo hydrolysis in the presence of water, leading to the release of palmitic acid and glycerol phosphate. This reaction is catalyzed by phospholipases, enzymes that hydrolyze phospholipids into fatty acids and other lipophilic substances. Additionally, this compound can participate in transesterification reactions, where it can react with alcohols to form new esters.

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt exhibits significant biological activity, particularly in cellular membranes. It plays a crucial role in membrane fluidity and permeability, influencing various cellular processes such as signal transduction and membrane fusion. Studies have shown that this phospholipid can modulate the activity of membrane proteins and receptors, thereby impacting cell signaling pathways . Furthermore, its interactions with proteins can affect lipid metabolism and cellular responses to external stimuli.

The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt typically involves several steps:

  • Formation of Glycerol Backbone: The synthesis begins with the preparation of the glycerol backbone.
  • Esterification: Palmitic acid is esterified to the hydroxyl groups of glycerol at the sn-1 and sn-2 positions.
  • Phosphorylation: A phosphate group is introduced at the sn-3 position through phosphorylation reactions.
  • Ammonium Salt Formation: The final step involves converting the phosphate group into its ammonium salt form, often achieved by reacting with ammonium hydroxide or another suitable ammonium source.

These methods can vary based on specific laboratory protocols and desired purity levels.

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt has diverse applications in various fields:

  • Biochemical Research: Used as a model lipid for studying membrane dynamics and protein-lipid interactions.
  • Drug Delivery Systems: Serves as a component in liposomes for targeted drug delivery due to its biocompatibility.
  • Vaccine Development: Utilized in adjuvant formulations to enhance immune responses.
  • Cosmetic Formulations: Incorporated into skin care products for its emulsifying properties.

Research has demonstrated that 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt interacts with various proteins and other lipids within cellular membranes. These interactions are critical for understanding membrane-associated processes such as:

  • Protein Binding: It can modulate the binding affinity of membrane proteins.
  • Lipid Raft Formation: This compound contributes to the formation of lipid rafts, microdomains within membranes that play essential roles in signaling.
  • Membrane Fusion: It facilitates membrane fusion events, which are vital for processes like neurotransmitter release and viral entry into cells.

Several compounds share structural similarities with 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt. Here are some notable examples:

Compound NameStructureUnique Features
1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium saltContains oleic acid instead of palmitic acidMore unsaturated nature affects fluidity
1,2-Dioctadecanoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium saltContains stearic acid chainsHigher melting point due to longer fatty acids
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineSimilar glycerophospholipid structureContains choline instead of ammonium group

These compounds differ primarily in their fatty acid compositions and headgroup structures, which influence their physical properties and biological functions.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

739.53633468 g/mol

Monoisotopic Mass

739.53633468 g/mol

Heavy Atom Count

50

Dates

Modify: 2024-08-15

Explore Compound Types